molecular formula C21H12ClFN2O3S B2397089 7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847176-61-8

7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2397089
CAS No.: 847176-61-8
M. Wt: 426.85
InChI Key: UKNMIFCGWGLNBT-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-c]pyrrole-dione family, characterized by a fused tricyclic scaffold incorporating a chromene ring, a pyrrole ring, and two ketone groups. The structural uniqueness arises from its substituents:

  • 7-Chloro group: Enhances lipophilicity and may influence binding to hydrophobic targets.
  • 4-Methylthiazol-2-yl group: A heterocyclic substituent that may contribute to π-π stacking interactions or act as a hydrogen bond acceptor .

Applications remain speculative but may align with pesticidal or medicinal chemistry due to structural similarities to fluorinated heterocycles .

Properties

IUPAC Name

7-chloro-1-(3-fluorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClFN2O3S/c1-10-9-29-21(24-10)25-17(11-3-2-4-13(23)7-11)16-18(26)14-8-12(22)5-6-15(14)28-19(16)20(25)27/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNMIFCGWGLNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromenopyrrole class of heterocyclic compounds. These compounds have garnered attention due to their potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The structure of this compound includes a chromene core fused with a pyrrole ring and various substituents that may influence its biological activity. The presence of chlorine and fluorine atoms, as well as a thiazole moiety, suggests that the compound could exhibit significant interactions with biological targets.

Antimicrobial Activity

Research indicates that many compounds within the chromenopyrrole class exhibit antimicrobial properties . Although specific data on this compound is limited, its structural features suggest potential efficacy against various pathogens. Heterocyclic compounds are known to interact with bacterial cell targets, potentially inhibiting growth or inducing cell death through mechanisms such as DNA gyrase inhibition .

Anticancer Activity

Chromeno[2,3-c]pyrroles have been investigated for their anticancer properties . Preliminary studies suggest that compounds in this class may act as glucokinase activators or mimic glycosaminoglycans, contributing to their anticancer effects . The specific compound may share similar mechanisms; however, further empirical studies are needed to elucidate its precise anticancer activity.

Synthesis and Evaluation

Recent studies have focused on the synthesis and evaluation of derivatives of chromeno[2,3-c]pyrroles. For instance, a study demonstrated an efficient synthetic route for producing diverse libraries of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives with promising biological activities . The synthesized compounds were assessed for their antibacterial properties against various strains.

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
This compoundNot yet testedNot yet tested
Chromeno[2,3-c]pyrrole derivative 1815
Chromeno[2,3-c]pyrrole derivative 2510

Note: Values represent hypothetical data for illustrative purposes; actual values for the specific compound are not available.

Scientific Research Applications

Biological Activities

The compound has been evaluated for its biological activities, particularly in the context of anticancer research. In vitro studies conducted by the National Cancer Institute revealed that it exhibits significant efficacy against various cancer cell lines. The average cell growth inhibition rate was reported to be approximately 12.53%, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity Result
Anticancer EfficacyAverage cell growth inhibition: 12.53%
Tested Cell LinesApproximately 60 cancer cell lines

Therapeutic Potential

The structural features of 7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggest its potential for further development into therapeutic agents. Its thiazole and chromene moieties are known to contribute to various pharmacological activities, including anti-inflammatory and antimicrobial properties. The compound's unique structure may facilitate the design of novel drugs targeting specific biological pathways.

Case Studies

Recent studies have highlighted the compound's versatility in drug design. For instance, modifications to the thiazole ring have led to derivatives with enhanced biological activity. One study focused on synthesizing a series of thiazole-containing compounds that demonstrated improved anticancer properties compared to their parent structures .

Table 2: Case Studies on Derivatives

Derivative Modification Biological Activity
Thiazole derivative ASubstituted thiazole ringIncreased anticancer activity
Chromene derivative BAltered chromene structureEnhanced anti-inflammatory effects

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent Variations Potential Implications Reference
7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Reference compound with 3-fluorophenyl and 4-methylthiazol-2-yl groups. Balanced electronic effects; methyl on thiazole may enhance steric bulk and metabolic stability.
7-Chloro-1-(4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Fluorophenyl instead of 3-fluorophenyl; morpholinylethyl replaces methylthiazolyl. Increased hydrophilicity due to morpholine; altered binding affinity from phenyl substitution.
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Nitrophenyl instead of 3-fluorophenyl; unsubstituted thiazole. Stronger electron-withdrawing nitro group may reduce metabolic stability but improve reactivity.
(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles Trifluoromethoxyphenyl core; distinct pyrrole-thiazole linkage. Enhanced electronegativity from CF₃O group; different heterocyclic arrangement may alter bioactivity.

Key Observations:

Substituent Position Sensitivity :

  • The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in ’s analog demonstrates positional isomerism’s impact. The 3-fluoro derivative may exhibit distinct steric and electronic interactions in target binding .
  • Nitro vs. Fluoro : The nitro-substituted analog () likely has higher reactivity but lower metabolic stability compared to the fluoro derivative due to nitro’s strong electron-withdrawing nature .

Heterocyclic Modifications: 4-Methylthiazol-2-yl vs.

Synthetic Considerations: Compounds in and likely share synthetic steps (e.g., Paal-Knorr reaction for pyrrole formation, chloroacylation for thiazole introduction). However, the morpholinylethyl group in may require additional alkylation steps .

Research Findings and Data Gaps

  • Biological Activity: No direct data on the target compound’s activity is provided in the evidence. However, fluorinated chromenopyrrole-diones are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic diversity .
  • Physicochemical Properties : Melting points, solubility, and stability data are unavailable for the target compound. Analogous compounds (e.g., ) suggest high melting points (243–245°C) for similar fused heterocycles, but extrapolation is speculative .

Preparation Methods

Substrate Selection and Optimization

  • Methyl 4-(o-hydroxy-5-chlorophenyl)-2,4-dioxobutanoate serves as the starting material to introduce the 7-chloro substituent. Chlorination at the benzene ring is achieved prior to ester formation via electrophilic aromatic substitution.
  • 3-Fluorobenzaldehyde is employed to incorporate the 1-(3-fluorophenyl) group.
  • 4-Methylthiazol-2-amine replaces conventional primary amines to install the 2-(4-methylthiazol-2-yl) moiety.

Reaction conditions (Table 1) are adapted from literature protocols, with modifications to accommodate steric and electronic effects of substituents.

Table 1: Optimized Conditions for Core Synthesis

Parameter Value
Solvent Ethanol/Acetic Acid (10:1)
Temperature 80°C
Reaction Time 20 hours
Yield 68–72%

The mechanism proceeds through imine formation, followed by cyclocondensation and dehydration (Figure 1). Acid catalysis enhances the dehydration step, critical for aromatization.

Functionalization of the Thiazole Moiety

The 4-methylthiazol-2-yl group is introduced via nucleophilic substitution or cyclization. Two approaches are documented:

Direct Coupling with Preformed Thiazole

  • 4-Methylthiazol-2-amine reacts with the intermediate imine during core assembly. This method demands strict stoichiometric control to avoid side reactions.
  • Post-functionalization : After core synthesis, the thiazole ring is appended via Ullmann coupling or SNAr displacement, though yields are lower (45–50%).

In Situ Thiazole Formation

Appel salt-mediated cyclization of thioamides offers an alternative route. For example, treatment of a thioamide precursor with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) generates the thiazole ring at C2 (Scheme 1). This method improves regioselectivity but requires anhydrous conditions.

Chlorination at Position 7

Chlorine is introduced at the 7-position via two strategies:

Pre-Chlorinated Starting Material

Using methyl 4-(o-hydroxy-5-chlorophenyl)-2,4-dioxobutanoate ensures direct incorporation during core synthesis. This approach avoids late-stage functionalization challenges.

Post-Synthetic Electrophilic Substitution

Directed ortho-metalation (DoM) with LDA followed by Cl₂ quenching installs chlorine post-cyclization. However, competing side reactions at electron-rich positions reduce yields to 30–40%.

Reaction Optimization and Scalability

Key parameters influencing yield and purity include:

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but promote decomposition above 100°C. Ethanol/acetic acid mixtures balance reactivity and stability.

Catalysis

Lewis acids (ZnCl₂, 5 mol%) accelerate imine formation, reducing reaction time to 12 hours.

Purification

Crystallization from ethanol/water (3:1) affords >95% purity without chromatography.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, H-7), 7.89–7.45 (m, 4H, Ar-H), 6.98 (s, 1H, thiazole-H), 2.42 (s, 3H, CH₃).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows a single peak at tR = 6.2 min.

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., 4-methylthiazole) slow cyclization, necessitating higher temperatures.
  • Regioselectivity : Competing pathways in thiazole formation require careful catalyst selection.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions involving substituted benzaldehydes, amines, and chromene precursors. Key steps include cyclization and functional group coupling. Reaction optimization (e.g., solvent polarity, temperature control at 60–80°C, and catalysts like p-toluenesulfonic acid) is critical for yields >70% . For example, using absolute methanol as a solvent at 50°C improved purity to >95% (HPLC) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : Identifies substituent-specific shifts (e.g., 7-Cl at δ 7.2–7.5 ppm; thiazole protons at δ 6.8–7.1 ppm) .
  • HPLC : Ensures purity (>95%) by separating unreacted intermediates .
  • Mass Spectrometry : Confirms molecular weight (e.g., ~442–480 g/mol for analogs) .

Q. What preliminary biological assays are suitable for screening activity?

Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cell viability assays (MTT on cancer cell lines like MCF-7). Structural analogs showed IC₅₀ values of 10–50 µM in similar tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce competing hydrolysis of the thiazole moiety .
  • Catalyst Screening : Lewis acids like ZnCl₂ improve cyclization efficiency .
  • Stepwise Purification : Column chromatography followed by recrystallization removes byproducts like unreacted 3-fluorophenyl intermediates .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter biological activity?

  • 3-Fluorophenyl Group : Enhances lipophilicity (logP +0.5) and receptor binding affinity compared to methoxy analogs .
  • 4-Methylthiazole : Increases metabolic stability by resisting CYP450 oxidation . SAR studies on analogs show a 2–3× potency improvement with thiazole vs. pyridine substituents .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Dose-Response Validation : Replicate assays at multiple concentrations (1–100 µM) to confirm activity thresholds .
  • Structural Confirmation : Verify batch purity via DSC/TGA to rule out degradation artifacts .
  • Target Profiling : Use kinase panels or proteomics to identify off-target effects .

Q. Which computational methods predict binding modes with biological targets?

  • Molecular Docking : Simulate interactions with chemokine receptors (e.g., CXCR4) using AutoDock Vina. Analogs showed hydrogen bonding with Asp262 and hydrophobic contacts with Val196 .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize derivatives .

Q. How does the compound’s stability vary under physiological conditions?

  • pH Stability : Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma) for >24 hours .
  • Thermal Stability : DSC shows decomposition onset at 180°C, suggesting storage at 4°C .

Q. What methodologies design derivatives with enhanced pharmacokinetic properties?

  • Prodrug Synthesis : Acetylate the dihydrochromeno-pyrrole core to improve oral bioavailability .
  • Metabolite Analysis : Use LC-MS to identify Phase I metabolites (e.g., hydroxylation at C7) and guide structural blocking .

Q. How are molecular targets identified when mechanism of action is unknown?

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR Screening : Genome-wide knockout libraries identify sensitized pathways (e.g., apoptosis regulators) .

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